tert-Butylphosphonothioic dichloride
Overview
Description
tert-Butylphosphonothioic dichloride: is a chemical compound with the molecular formula C4H9Cl2PS and a molecular weight of 191.06 g/mol . It is also known by its systematic name, tert-butyl-dichloro-sulfanylidenephosphorane . This compound is characterized by the presence of a tert-butyl group attached to a phosphonothioic dichloride moiety, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butylphosphonothioic dichloride can be synthesized through the reaction of tert-butylphosphine with sulfur dichloride . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. The general reaction scheme is as follows:
(CH3)3CPH2+SCl2→(CH3)3CPSCl2+HCl
This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters, including temperature, pressure, and reactant concentrations, to achieve high yields and product purity. The use of advanced equipment and automation ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions: tert-Butylphosphonothioic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding phosphonothioates.
Oxidation Reactions: It can be oxidized to form tert-butylphosphonic dichloride.
Reduction Reactions: It can be reduced to form tert-butylphosphine.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed:
Phosphonothioates: Formed through substitution reactions.
tert-Butylphosphonic dichloride: Formed through oxidation reactions.
tert-Butylphosphine: Formed through reduction reactions.
Scientific Research Applications
tert-Butylphosphonothioic dichloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butylphosphonothioic dichloride involves its reactivity with nucleophiles and electrophiles. The phosphorus atom in the compound acts as a nucleophilic center, allowing it to participate in various substitution and addition reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
tert-Butylphosphonic dichloride: Similar in structure but lacks the sulfur atom.
tert-Butylphosphine: A reduced form of tert-butylphosphonothioic dichloride.
tert-Butylphosphonous dichloride: Another related compound with different reactivity.
Uniqueness: this compound is unique due to the presence of both chlorine and sulfur atoms, which impart distinct reactivity patterns compared to other tert-butyl phosphorus compounds. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required .
Properties
IUPAC Name |
tert-butyl-dichloro-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2PS/c1-4(2,3)7(5,6)8/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGBVXLEQWGEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=S)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337907 | |
Record name | Phosphonothioic dichloride, (1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21187-18-8 | |
Record name | Phosphonothioic dichloride, (1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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